molecular formula C18H15NO2 B1407572 4-(4-Ethoxybenzoyl)quinoline CAS No. 1706444-80-5

4-(4-Ethoxybenzoyl)quinoline

Cat. No. B1407572
M. Wt: 277.3 g/mol
InChI Key: OVGYBQWHGHLSBI-UHFFFAOYSA-N
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Description

“4-(4-Ethoxybenzoyl)quinoline” is a chemical compound with the molecular formula C18H15NO2 . It has a molecular weight of 277.32 . It is a derivative of quinoline, a heterocyclic compound that is an essential scaffold for drug development .


Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest in the field of synthetic organic chemistry . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also used for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The structure of “4-(4-Ethoxybenzoyl)quinoline” would be a modification of this basic quinoline structure.


Chemical Reactions Analysis

Quinoline and its derivatives have been known to undergo a variety of chemical reactions. These include reactions with α,β-unsaturated aldehydes , and various other reactions as part of the synthesis process .


Physical And Chemical Properties Analysis

“4-(4-Ethoxybenzoyl)quinoline” is a compound with a molecular weight of 277.32 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Safety And Hazards

While specific safety data for “4-(4-Ethoxybenzoyl)quinoline” was not found, quinolines are generally considered toxic and dangerous for the environment . They may cause cancer and have possible risk of irreversible effects . They are also toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment .

Future Directions

Quinoline and its derivatives continue to be a subject of interest in medicinal and synthetic organic chemistry . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge . The future of these compounds will likely involve further exploration of their synthesis, properties, and potential applications.

properties

IUPAC Name

(4-ethoxyphenyl)-quinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-2-21-14-9-7-13(8-10-14)18(20)16-11-12-19-17-6-4-3-5-15(16)17/h3-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGYBQWHGHLSBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethoxybenzoyl)quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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